Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione
CAS No.: 42977-09-3
Cat. No.: VC17298045
Molecular Formula: C6H6O4
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42977-09-3 |
|---|---|
| Molecular Formula | C6H6O4 |
| Molecular Weight | 142.11 g/mol |
| IUPAC Name | 3,3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione |
| Standard InChI | InChI=1S/C6H6O4/c7-4-1-3-2-5(8)10-6(3)9-4/h3,6H,1-2H2 |
| Standard InChI Key | SRMZPULMQJQPFR-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(=O)OC2OC1=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione (C₆H₆O₄) features a bicyclic system comprising a dihydrofuran ring fused to a furan moiety. The compound’s IUPAC name, 3a,4,6a-tetrahydrofuro[2,3-b]furan-2,5-dione, reflects its stereochemistry and functional groups . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | 42977-09-3 |
| Melting Point | Not reported |
| SMILES | C1C2CC(=O)OC2OC1=O |
The bicyclic framework imposes significant ring strain, enhancing its reactivity in cycloaddition and nucleophilic substitution reactions .
Spectroscopic Characterization
Structural validation relies on spectroscopic techniques:
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IR Spectroscopy: Strong absorption bands at 1,780–1,720 cm⁻¹ confirm the presence of two carbonyl groups .
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NMR Spectroscopy:
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Mass Spectrometry: The molecular ion peak at m/z 142.11 (M⁺) aligns with the molecular formula .
Synthesis and Synthetic Methodologies
Thermolysis of Furan-2,3-diones
A primary route to access dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione involves the thermolysis of substituted furan-2,3-diones. For example, heating 5-phenyl-2,3-dihydrofuran-2,3-dione in 4-methoxyphenylacetone generates α-oxoketenes, which dimerize to form 2-(4-methoxybenzyl)-2-methyl-6-phenyl-4H-1,3-dioxin-4-one . This method underscores the compound’s role as a ketene precursor.
Radical Cyclization Reactions
Manganese(III) acetate-mediated radical cyclization of 1,3-dicarbonyl compounds with alkenes offers an alternative pathway. This approach, demonstrated by Yılmaz et al., yields furan-substituted dihydrofuran derivatives with moderate to high efficiency (up to 78% yield) . The reaction proceeds via a radical intermediate, enabling the construction of the bicyclic framework under mild conditions .
Chemical Reactivity and Derivative Formation
Nucleophilic Additions
The electron-deficient carbonyl groups render dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione susceptible to nucleophilic attack:
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Hydrazine Derivatives: Reaction with phenylhydrazine produces 1,6-diphenyl-1,2-dihydropyridazine-3,4-dione, a heterocycle with potential biological activity .
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Amines: Treatment with 1,2-phenylenediamine yields 3,3-dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline, highlighting its utility in constructing fused heteroaromatic systems .
Cycloaddition Reactions
The α-oxoketenes generated from thermolysis participate in [4π+2π] hetero-Diels-Alder reactions. For instance, trapping with dienophiles like electron-deficient alkenes forms six-membered oxacyclic adducts, expanding the compound’s synthetic versatility .
Applications in Organic Synthesis
Building Block for Heterocycles
Dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione serves as a precursor for pyridazines, quinoxalines, and dioxins, which are prevalent in pharmaceuticals and agrochemicals . For example, 1,2-dihydropyridazine-3,4-dione derivatives exhibit antimicrobial and antitumor properties .
Material Science Applications
The compound’s rigid bicyclic structure makes it a candidate for designing polymers with enhanced thermal stability. Preliminary studies suggest its incorporation into polyesters could improve material properties .
Comparative Analysis with Related Compounds
| Compound Name | Structural Variation | Reactivity Profile |
|---|---|---|
| 4,4-Dimethyltetrahydrofuran-2,3-dione | Methyl substituents | Enhanced steric hindrance |
| 5-Phenyl-2,3-dihydrofuran-2,3-dione | Phenyl substituent | Increased aromatic interactions |
| Furo[2,3-b]quinoxaline | Fused quinoxaline ring | Expanded π-conjugation |
The absence of substituents in dihydrofuro[2,3-b]furan-2,5(3H,4H)-dione confers greater reactivity compared to its alkyl- or aryl-substituted analogs .
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